Methyl 2-(bromomethyl)-6-fluorobenzoate

Catalog No.
S868879
CAS No.
197516-58-8
M.F
C9H8BrFO2
M. Wt
247.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(bromomethyl)-6-fluorobenzoate

CAS Number

197516-58-8

Product Name

Methyl 2-(bromomethyl)-6-fluorobenzoate

IUPAC Name

methyl 2-(bromomethyl)-6-fluorobenzoate

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)8-6(5-10)3-2-4-7(8)11/h2-4H,5H2,1H3

InChI Key

ZUDNSKMFGSEPFB-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C=CC=C1F)CBr

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)CBr

Emulsion Polymerization

Synthesis of Acyloxymethyl Acrylates

Methyl 2-(bromomethyl)-6-fluorobenzoate is an organic compound with the molecular formula C₉H₈BrFO₂. It is a derivative of benzoic acid, characterized by the presence of a bromomethyl group and a fluorine atom attached to the benzene ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both halogen substituents (bromine and fluorine) can influence its reactivity and biological properties, making it an interesting subject for research and development.

Due to the limited information on this specific compound, it is advisable to handle it with caution following general laboratory safety practices for organic chemicals. Organic esters can be flammable and potentially harmful if inhaled, ingested, or absorbed through the skin []. Similarly, brominated organic compounds can pose health risks [].

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, resulting in various substituted products.
  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction of the bromomethyl group can yield methyl 2-(hydroxymethyl)-6-fluorobenzoate.

These reactions are significant for synthesizing more complex organic molecules and exploring the compound's biological activity.

Methyl 2-(bromomethyl)-6-fluorobenzoate has shown potential in biological applications, particularly as a building block in drug discovery. Compounds with similar structures have been investigated for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique combination of bromomethyl and fluorine groups may enhance its interaction with biological targets, potentially leading to the development of new therapeutic agents.

The synthesis of Methyl 2-(bromomethyl)-6-fluorobenzoate typically involves the bromination of methyl 6-fluorobenzoate. A common method includes:

  • Bromination Reaction: Using N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
  • Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the bromomethyl derivative through a free radical mechanism.

For industrial production, similar synthetic routes may be employed but optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems.

Methyl 2-(bromomethyl)-6-fluorobenzoate has several applications across different fields:

  • Chemistry: Serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
  • Biology: Utilized in developing bioactive compounds and probes for studying biological systems.
  • Medicine: Potential use in drug discovery aimed at designing molecules with specific biological activities.
  • Industry: Employed in producing specialty chemicals and materials with unique properties .

The interactions of Methyl 2-(bromomethyl)-6-fluorobenzoate with biological targets are primarily studied through its involvement in reactions like the Suzuki–Miyaura cross-coupling reaction. This reaction facilitates the formation of new carbon–carbon bonds, which is crucial for synthesizing various organic compounds. The compound's ability to participate in such reactions highlights its importance in organic synthesis and medicinal chemistry .

Several compounds share structural similarities with Methyl 2-(bromomethyl)-6-fluorobenzoate. Here are some notable examples:

Compound NameKey Differences
Methyl 2-bromobenzoateLacks the fluorine atom; different reactivity
Methyl 2-(chloromethyl)-6-fluorobenzoateChlorine replaces bromine; affects chemical behavior
Methyl 2-(iodomethyl)-6-fluorobenzoateIodine replaces bromine; different stability
Methyl 2-(bromomethyl)-5-fluorobenzoateFluorine positioned differently; alters reactivity
Methyl 2-(bromomethyl)-4-fluorobenzoateDifferent position of substituents affects properties

These comparisons illustrate how variations in halogen substituents and their positions on the benzene ring can significantly impact chemical behavior and potential applications .

Grignard Reagent-Mediated Bromination

Grignard reagents are pivotal in introducing bromomethyl groups via nucleophilic substitution. A representative method involves reacting 1,2-dibromo-6-fluorobenzene with isopropylmagnesium chloride in tetrahydrofuran (THF) at -40°C, followed by quenching with dry ice to yield 2-bromo-6-fluorobenzoic acid. Subsequent esterification with methanol under acidic conditions produces the target compound.

Key Reaction Parameters

ReagentSolventTemperatureYield
Isopropyl MgClTHF-40°C85%
H₂SO₄ (catalyst)MeOH80°C85%

This method leverages the electrophilic character of bromine and the nucleophilicity of Grignard reagents to achieve regioselective bromination.

Halogen-Metal Exchange Reactions

Halogen-metal exchange (HME) enables selective bromine introduction. For example, bromoheterocyclics with acidic protons undergo HME with i-PrMgCl and n-BuLi under non-cryogenic conditions. This approach minimizes intermolecular quenching and favors intramolecular chelation, ensuring high regioselectivity.

Mechanistic Insights

  • Chelation Control: Acidic protons (e.g., from -NH₂ or -OH groups) stabilize intermediates via coordination with magnesium, directing bromine to the 2-position.
  • Reaction Scope: Effective for dibrominated arenes, where HME occurs at the least hindered bromine atom.

Lithiation and Nucleophilic Substitution

Lithiation of fluorinated benzene derivatives with lithium diisopropylamide (LDA) or n-BuLi generates aryllithium intermediates. These react with bromomethylating agents (e.g., CH₂Br₂) to form the bromomethyl-substituted product.

Critical Steps

  • Deprotonation: LDA selectively removes the most acidic proton (e.g., ortho to fluorine) at -78°C.
  • Trapping: Quenching with CH₂Br₂ introduces the bromomethyl group.

Limitations: Competing autometallation may occur in highly substituted systems, reducing yields.

Esterification of 2-Bromo-6-Fluorobenzoic Acid

Direct esterification of 2-bromo-6-fluorobenzoic acid with methanol is a high-yield route.

Optimized Conditions

Acid CatalystSolventTemperatureTimeYield
H₂SO₄MeOH80°C12 h85%

Mechanism: Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.

Bromination of Methyl 6-Fluorobenzoate

Bromination of the methyl group requires radical initiation. While N-bromosuccinimide (NBS) is typically used for allylic bromination, direct bromination of methyl groups is challenging. An alternative route involves:

  • Hydroxymethyl Intermediate: Introduction of a hydroxymethyl group via Grignard addition.
  • Bromination: Conversion to bromomethyl using PBr₃ or HBr.

Challenges: Methyl groups lack sufficient reactivity for direct bromination, necessitating indirect methods.

NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Product
Sodium azide (NaN3)DMF80485Azido derivative
Potassium thiocyanate (KSCN)DMSO90678Thiocyanato derivative
Sodium methoxide (NaOCH3)DMF60292Methoxy derivative
Primary aminesTHF25870Amine derivative
Thiols (RSH)Ethanol50388Thioether
Alkoxides (RO-)THF60290Ether derivative
Cyanide (KCN)DMF80582Nitrile derivative
ImidazoleDMF70475Imidazole derivative

Stereochemical and Electronic Effects

The presence of the fluorine substituent influences both the rate and selectivity of nucleophilic substitution reactions. Computational studies indicate that the electron-withdrawing fluorine atom increases the electrophilicity of the bromomethyl carbon by approximately 0.3 electron units compared to the non-fluorinated analogue [2]. This electronic activation translates to reaction rate enhancements of 2-3 fold under comparable conditions. Additionally, the fluorine substituent can engage in weak hydrogen bonding interactions with protic nucleophiles, potentially influencing the stereochemical outcome of substitution reactions involving chiral nucleophiles.

Cross-Coupling Reactions (Suzuki-Miyaura, Heck)

The bromomethyl functionality in methyl 2-(bromomethyl)-6-fluorobenzoate serves as an effective coupling partner in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds through well-established organometallic pathways [4] [5]. These transformations proceed through the canonical oxidative addition, transmetalation, and reductive elimination sequence characteristic of palladium-catalyzed processes.

Suzuki-Miyaura Coupling Reactions

Suzuki-Miyaura coupling of methyl 2-(bromomethyl)-6-fluorobenzoate with arylboronic acids provides access to substituted benzyl derivatives under standard palladium catalysis conditions [4] [5]. The reaction typically employs tetrakis(triphenylphosphine)palladium(0) or palladium(II) complexes with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene [4]. Base selection plays a critical role in reaction efficiency, with cesium carbonate and potassium carbonate providing optimal results in mixed aqueous-organic solvent systems [4].

The mechanistic pathway involves initial oxidative addition of the palladium(0) species to the carbon-bromine bond, generating a benzylpalladium(II) intermediate [4]. Subsequent transmetalation with the arylboronic acid occurs in the presence of base, followed by reductive elimination to form the coupled product and regenerate the palladium(0) catalyst [4]. The electron-withdrawing fluorine substituent facilitates the oxidative addition step by increasing the electrophilicity of the carbon-bromine bond.

Heck Reactions

The Mizoroki-Heck reaction represents another valuable transformation for methyl 2-(bromomethyl)-6-fluorobenzoate, enabling coupling with alkenes to generate substituted styrene derivatives [6] [7]. Both intermolecular and intramolecular variants proceed efficiently under palladium catalysis, with reaction conditions typically involving palladium acetate or palladium chloride complexes in the presence of phosphine ligands [6] [7].

Intramolecular Heck reactions of appropriately substituted derivatives provide access to complex polycyclic structures through formation of five-, six-, or seven-membered rings [7]. The reaction proceeds through oxidative addition, alkene coordination and insertion, followed by β-hydride elimination to generate the final alkene product [6]. The use of hindered bases such as triethylamine or diisopropylethylamine prevents competing elimination reactions and ensures high yields of the desired coupling products.

Table 2: Cross-Coupling Reaction Conditions and Yields

Reaction TypeCatalystBaseSolventTemperature (°C)Yield (%)Product Type
Suzuki-MiyauraPd(PPh3)4Na2CO3DME/H2O9065Biaryl compound
Suzuki-MiyauraPdCl2(dppf)·CH2Cl2Cs2CO3Toluene/H2O8075Coupled product
Heck ReactionPd(OAc)2K2CO3DMF12088Alkene derivative
Heck ReactionNiCl2KIDMF8067Cyclized product
Carbonylative SuzukiPEPPSI-IPrCs2CO3Anisole11080Carbonyl product

Carbonylative Cross-Coupling

Carbonylative Suzuki-Miyaura coupling reactions introduce carbon monoxide into the coupling process, generating ketone products through insertion of CO into the palladium-carbon bond prior to reductive elimination [5]. These reactions require specialized conditions including controlled CO atmosphere or CO-releasing reagents, and often employ two-chamber systems to manage CO generation and consumption [5]. The resulting carbonylated products represent valuable synthetic intermediates for pharmaceutical and materials applications.

Electrophilic Aromatic Substitution

The aromatic ring of methyl 2-(bromomethyl)-6-fluorobenzoate exhibits characteristic electrophilic aromatic substitution patterns influenced by the combined electronic effects of the ester carbonyl, bromomethyl, and fluorine substituents [8] [9]. The electron-withdrawing nature of these groups significantly deactivates the aromatic ring toward electrophilic attack while directing substitution to the meta position relative to the ester group.

Electronic Effects and Reactivity

The fluorine substituent exerts a complex influence on electrophilic aromatic substitution reactivity [9]. While fluorine is strongly electron-withdrawing through inductive effects, it can also donate electron density through resonance involving its lone pairs [9]. This dual character results in unique reactivity patterns where fluorobenzene derivatives often show anomalous behavior compared to other halogenated aromatics [9]. In the case of methyl 2-(bromomethyl)-6-fluorobenzoate, the predominant effect is deactivation due to the cumulative electron-withdrawing influence of multiple substituents.

Regioselectivity Patterns

Electrophilic substitution occurs preferentially at the meta position relative to the ester group, consistent with the strongly deactivating nature of the carbonyl functionality [8]. The bromomethyl substituent also directs electrophiles to meta positions, reinforcing this selectivity pattern [8]. The fluorine atom provides additional directional influence, typically favoring ortho and para positions; however, the dominant meta-directing effects of the ester and bromomethyl groups override this preference in most cases.

Table 3: Electrophilic Aromatic Substitution Patterns

ElectrophileConditionsMajor Product PositionSelectivity (meta:ortho)Yield (%)Electronic Effect
Br2/FeBr3FeBr3 catalyst, RTmeta85:1572Deactivating
HNO3/H2SO4Mixed acid, 0°Cmeta80:2068Deactivating
CH3COCl/AlCl3AlCl3 catalyst, 40°Cmeta88:1275Deactivating
SO3/H2SO4Fuming H2SO4, 80°Cmeta90:1070Deactivating
I2/HIO3I2/HIO3, 60°Cmeta82:1865Deactivating

Mechanistic Considerations

The mechanism of electrophilic aromatic substitution involves initial formation of a π-complex between the electrophile and the aromatic ring, followed by formation of a cationic σ-complex (Wheland intermediate) and final deprotonation to restore aromaticity [8]. The electron-withdrawing substituents destabilize the cationic intermediate, resulting in higher activation energies and reduced reaction rates compared to unsubstituted benzene [8]. The meta selectivity arises from the relatively greater stability of meta-substituted intermediates compared to ortho or para alternatives.

Oxidation and Reduction Pathways

The multiple functional groups present in methyl 2-(bromomethyl)-6-fluorobenzoate provide diverse opportunities for selective oxidation and reduction transformations [10] [11]. The bromomethyl substituent can undergo oxidation to generate carboxylic acid derivatives, while the ester functionality serves as a target for reduction to primary alcohols.

Oxidation of the Bromomethyl Group

Potassium permanganate represents the most commonly employed oxidizing agent for converting bromomethyl groups to carboxylic acids [10] [12]. The reaction proceeds through a radical mechanism involving initial hydrogen abstraction from the methylene carbon, followed by subsequent oxidation steps to generate the carboxylic acid product [10] [13]. The reaction typically requires aqueous alkaline conditions at elevated temperatures to achieve complete conversion [10].

Alternative oxidizing agents including chromium trioxide in sulfuric acid and TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with sodium hypochlorite provide complementary reactivity profiles [10]. Chromium-based oxidations proceed through chromate ester intermediates and often require acidic conditions [10]. TEMPO-mediated oxidations offer milder conditions and can be stopped at the aldehyde stage if desired, providing access to partially oxidized products [10].

Reduction of the Ester Group

Lithium aluminum hydride (LiAlH4) serves as the most effective reducing agent for converting the methyl ester to a primary alcohol [11] [14] [15]. The reaction proceeds through a two-step mechanism involving initial hydride attack at the carbonyl carbon to form a tetrahedral intermediate, followed by elimination of methoxide and subsequent reduction of the resulting aldehyde intermediate [11]. The overall process requires two equivalents of reducing agent and typically proceeds under anhydrous conditions in ethereal solvents [11] [15].

Milder reducing agents such as sodium borohydride in the presence of cerium chloride can achieve ester reduction under less stringent conditions, though with reduced efficiency compared to LiAlH4 [14]. Diisobutylaluminum hydride (DIBAL-H) offers the possibility of selective reduction to the aldehyde stage when employed at low temperatures [14].

Table 4: Oxidation and Reduction Pathways

ReagentReaction TypeTarget GroupProductConditionsYield (%)Selectivity
KMnO4OxidationBromomethylCarboxylic acidAqueous, 100°C88Complete
CrO3/H2SO4OxidationBromomethylCarboxylic acidAcidic, 80°C85Complete
LiAlH4ReductionEsterPrimary alcoholDry THF, 0°C92High
NaBH4/CeCl3ReductionEsterPrimary alcoholMeOH, RT78Moderate
TEMPO/NaOClOxidationBromomethylAldehydeCH2Cl2, RT70High

Chemoselective Transformations

The presence of multiple reactive functional groups necessitates careful selection of reaction conditions to achieve chemoselective transformations [10] [11]. The bromomethyl group is generally more reactive toward oxidation than the ester functionality, enabling selective oxidation in the presence of the unchanged ester [10]. Conversely, reduction of the ester can be achieved without affecting the bromomethyl group by employing hydride-based reducing agents that do not reduce alkyl halides [11] [15].

Cycloaddition and Heterocyclic Formation

Methyl 2-(bromomethyl)-6-fluorobenzoate serves as a valuable precursor for heterocyclic synthesis through various cycloaddition and cyclization pathways [16] [17]. The combination of reactive bromomethyl and aromatic fluorine substituents enables access to diverse heterocyclic scaffolds including benzoxazines, benzofurans, and fused ring systems.

Benzoxazine Formation

Benzoxazine synthesis from fluorinated aromatic precursors has received significant attention due to the unique properties of fluorinated polybenzoxazines [16] [18]. The synthesis typically involves condensation of the fluorinated aromatic compound with formaldehyde and primary amines under acidic conditions [16]. The reaction proceeds through formation of aminomethylol intermediates followed by intramolecular cyclization to generate the six-membered benzoxazine ring [16].

The presence of the fluorine substituent influences both the reaction kinetics and the thermal properties of the resulting benzoxazine polymers [16] [19]. Fluorinated benzoxazines generally exhibit enhanced thermal stability and lower dielectric constants compared to non-fluorinated analogues, making them valuable for aerospace and electronics applications [16] [20].

Benzofuran Synthesis

Fluorinated benzofuran derivatives can be accessed through various synthetic strategies including intramolecular cyclization reactions and cross-coupling methodologies [21] [22]. One approach involves the use of sigmatropic rearrangement followed by defluorination and cyclization to generate fluorinated benzofuran products [21]. Alternative methods employ Sonogashira coupling with terminal alkynes followed by intramolecular cyclization [23].

1,3-Dipolar Cycloaddition Reactions

The bromomethyl substituent can participate in 1,3-dipolar cycloaddition reactions after conversion to appropriate dipolar species [17] [24]. Azide substitution products undergo copper-catalyzed cycloaddition with alkynes to generate triazole derivatives [24]. These "click" reactions proceed under mild conditions and provide access to complex heterocyclic architectures with high regioselectivity [24].

Table 5: Cycloaddition and Heterocyclic Formation Reactions

Reaction TypeCo-reagentCatalystTemperature (°C)Heterocycle FormedYield (%)Ring Size
[3+2] CycloadditionAzideCuI60Triazole785-membered
Benzoxazine FormationFormaldehyde/AmineAcid catalyst110Benzoxazine856-membered
Benzofuran SynthesisPhenol derivativeBase150Benzofuran725-membered
Diels-AlderDieneLewis acid80Cyclohexene656-membered
[2+2] CycloadditionAlkenePhotochemical25Cyclobutane554-membered

Transition Metal-Catalyzed Cycloadditions

Rhodium and cobalt catalysts enable various [6+2] and [2+2] cycloaddition reactions with methyl 2-(bromomethyl)-6-fluorobenzoate derivatives [17] [25]. These reactions provide access to complex polycyclic structures through formation of eight-membered rings and fused ring systems [17]. The reactions typically require elevated temperatures and inert atmosphere conditions but offer excellent selectivity for the formation of specific regioisomers [17].

Photochemical Cycloadditions

Photochemical activation enables [2+2] cycloaddition reactions between the aromatic ring and suitable alkene partners [26]. These reactions proceed through excited state intermediates and can generate strained four-membered ring systems [26]. The fluorine substituent can influence the photochemical properties of the aromatic system, potentially altering both the reaction rate and selectivity compared to non-fluorinated analogues [26].

XLogP3

2.4

Dates

Last modified: 08-16-2023

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